molecular formula C10H10BrNO B13061666 2-(4-Bromophenyl)pyrrolidin-3-one

2-(4-Bromophenyl)pyrrolidin-3-one

Cat. No.: B13061666
M. Wt: 240.10 g/mol
InChI Key: OOTMVHBDYUYMHQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrrolidin-3-one is a chemical compound that features a pyrrolidinone ring substituted with a 4-bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This reaction leads to the formation of the pyrrolidinone ring with the bromophenyl substitution.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)pyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromophenyl group or the pyrrolidinone ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Bromophenyl)pyrrolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidinone ring can also contribute to the compound’s overall biological activity by interacting with different pathways.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with similar biological activities.

    Pyrrolidin-2,5-dione: Another related compound with potential medicinal applications.

    Prolinol: A derivative of pyrrolidine with different functional groups.

Uniqueness: 2-(4-Bromophenyl)pyrrolidin-3-one is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

2-(4-bromophenyl)pyrrolidin-3-one

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,10,12H,5-6H2

InChI Key

OOTMVHBDYUYMHQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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